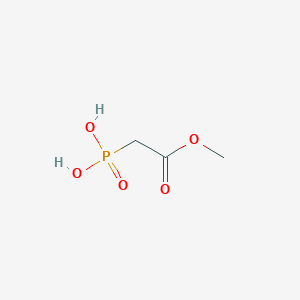
(2-Methoxy-2-oxoethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-2-oxoethyl)phosphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H7O5P and its molecular weight is 154.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
1.1 Building Block for Phosphonate Derivatives
(2-Methoxy-2-oxoethyl)phosphonic acid serves as a crucial building block in the synthesis of various phosphonate derivatives. It is particularly noted for its application in the preparation of the Still-Gennari reagent, which is essential for synthesizing α,β-unsaturated carbonyl compounds. These compounds are vital in pharmaceutical development and other chemical syntheses due to their biological activity and utility as intermediates.
1.2 Microwave-Assisted Synthesis
The compound can undergo microwave-assisted synthesis techniques, significantly improving reaction times and yields when converting to bis(trimethylsilyl) esters. This method not only enhances efficiency but also allows for the integration of this compound into more complex synthetic pathways.
Biological Activities
2.1 Pharmacological Potential
Research indicates that this compound exhibits biological activities that may be relevant in pharmacological contexts. Preliminary studies suggest potential cardioprotective effects against oxidative stress-induced vascular complications. This opens avenues for further investigation into its metabolic pathways and interactions with cellular targets, making it a candidate for drug development.
2.2 Interaction Studies
Interaction studies involving this compound focus on its reactivity with biological molecules, aiming to elucidate the mechanisms by which it exerts its effects. Understanding these interactions is crucial for optimizing its applications in therapeutic contexts.
Comparative Analysis of Related Compounds
The following table summarizes several compounds related to this compound, highlighting their structures and unique properties:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 1-(4-Chloro-1-methylindol-3-yl)-2-(naphthalen-2-ylamino)-2-oxoethyl phosphonic acid | Contains indole moiety | Potential anticancer properties |
| Diethyl 2-(4-hydroxy-1-naphthyl)-2-oxoethyl phosphate | Hydroxy group enhances reactivity | Used as a photoremovable protecting group |
| Methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate | Bis(trimethylsilyl) derivative | Enhanced stability and reactivity |
These compounds illustrate the diversity within phosphonic acids and their derivatives, showcasing variations in biological activity, stability, and synthetic utility.
Case Studies
4.1 Synthesis of Still-Gennari Reagent
A detailed study on the synthesis of the Still-Gennari reagent via this compound highlights its importance in organic synthesis. The synthesis involved treating trimethyl phosphonoacetate with trimethylsilyl bromide followed by cationic exchange resin treatment to yield moderate results (up to 68% yield). The study emphasizes the need for optimizing reaction conditions to improve yields further .
4.2 Cytotoxicity Evaluation
In another study focusing on phosphonates derived from natural products, the incorporation of methylene phosphonate moieties was explored for their cytotoxic potential against cancer cells. While specific results regarding this compound were not detailed, the methodology underscores the relevance of phosphonates in developing therapeutic agents against malignancies .
Propiedades
Número CAS |
40962-37-6 |
|---|---|
Fórmula molecular |
C3H7O5P |
Peso molecular |
154.06 g/mol |
Nombre IUPAC |
(2-methoxy-2-oxoethyl)phosphonic acid |
InChI |
InChI=1S/C3H7O5P/c1-8-3(4)2-9(5,6)7/h2H2,1H3,(H2,5,6,7) |
Clave InChI |
LLJFNWVJKMVHIL-UHFFFAOYSA-N |
SMILES |
COC(=O)CP(=O)(O)O |
SMILES canónico |
COC(=O)CP(=O)(O)O |
Sinónimos |
acetic acid, phosphono-, 1-methyl ester acetylphosphonic acid, monomethyl ester, monosodium salt methyl acetyl phosphate methyl acetylphosphonate methyl phosphonoacetaldehyde methylacetylphosphonate phosphonic acid, acetyl-, monomethyl ester, monosodium salt phosphonoacetic acid, 1-methyl este |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













